molecular formula C22H26N6O3S B11203174 N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

Cat. No.: B11203174
M. Wt: 454.5 g/mol
InChI Key: CGQFBIUKSSYAHN-UHFFFAOYSA-N
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Description

N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide include other thiazolopyrimidines and piperidine derivatives. Examples include:

  • Thiazolopyrimidine analogs with different substituents on the thiazole and pyrimidine rings.
  • Piperidine derivatives with various functional groups attached to the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the thiazolopyrimidine core and the piperidine ring, along with the ethyl and carbamoyl groups, makes this compound particularly interesting for various research and industrial purposes.

Properties

Molecular Formula

C22H26N6O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(2-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3S/c1-3-23-20(30)15-8-6-10-27(11-15)22-26-19-18(32-22)21(31)28(13-24-19)12-17(29)25-16-9-5-4-7-14(16)2/h4-5,7,9,13,15H,3,6,8,10-12H2,1-2H3,(H,23,30)(H,25,29)

InChI Key

CGQFBIUKSSYAHN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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